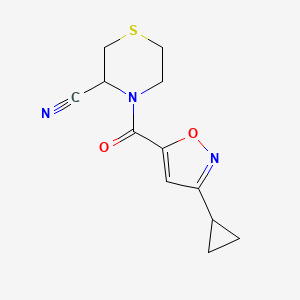

![molecular formula C15H12BrN5O3 B2862482 5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide CAS No. 2034372-18-2](/img/structure/B2862482.png)

5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

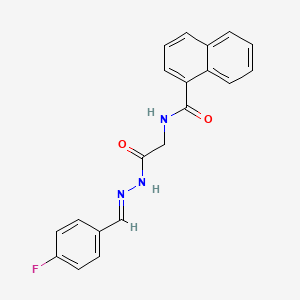

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indoles play a crucial role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Marker of DNA Synthesis

The synthetic halogenated pyrimidine analog, 5-bromo-2′-deoxyuridine (BrdU), is a marker of DNA synthesis . This exogenous nucleoside has generated important insights into the cellular mechanisms of the central nervous system development in a variety of animals including insects, birds, and mammals .

Study of Cellular Mechanisms

The incorporation of BrdU into DNA has provided valuable insights into the cellular mechanisms of the central nervous system development . This has been observed in a variety of animals, including insects, birds, and mammals .

Neurobiology Research

BrdU has been used extensively in neurobiology research, particularly in studies related to the generation, migration, and settled pattern of neurons in the developing central nervous system .

Toxicology Studies

Given the broad use of 5-bromo-2′-deoxyuridine to label dividing cells, it can be used as a reference for toxicologists . It’s important to note that high or repeated doses of this agent can have toxic effects .

作用機序

Target of Action

Similar compounds have been known to targetDual specificity mitogen-activated protein kinase kinase 1 . This enzyme plays a crucial role in the MAP kinase signal transduction pathway, which is involved in many cellular processes such as proliferation, differentiation, and development.

Mode of Action

The exact mode of action of this compound is not well-documented. It is likely that it interacts with its target enzyme, leading to changes in the enzyme’s activity. This could result in alterations to the MAP kinase signal transduction pathway, affecting cellular processes .

Biochemical Pathways

The compound likely affects the MAP kinase signal transduction pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus. The pathway controls important cellular activities like gene expression, cell division, differentiation, proliferation, and cell survival. Any changes to this pathway can have significant downstream effects on these cellular processes .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with its target and the subsequent changes to the MAP kinase signal transduction pathway . This could potentially lead to changes in gene expression, cell division, differentiation, proliferation, and cell survival.

特性

IUPAC Name |

5-bromo-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN5O3/c16-10-6-9(7-17-8-10)13(22)19-4-5-21-14(23)11-2-1-3-18-12(11)20-15(21)24/h1-3,6-8H,4-5H2,(H,19,22)(H,18,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIGHYBASSJMSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC(=CN=C3)Br)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Difluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2862399.png)

![(Z)-ethyl 1-butyl-2-((3-chlorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2862404.png)

![1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2862406.png)

![(3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862414.png)

![N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}cyclohexanecarboxamide](/img/structure/B2862416.png)

![N-[4-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2862421.png)